(2Z,6E)-Farnesal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-cis,6-trans)-farnesal is a farnesal.
Scientific Research Applications
Metabolism in Insects : Farnesol, including its isomers such as (2Z,6E)-Farnesal, plays a significant role in the metabolism of insects. A study conducted by Baker et al. (1983) focused on the tobacco hornworm moth, where they found that farnesol and farnesal dehydrogenase activities are crucial in the biosynthetic pathway of juvenile hormone III, an essential hormone in insect development (Baker et al., 1983).
Synthesis in Chemical Compounds : Research by Sabin and Boullais (1998) demonstrated the synthesis of farnesyltrimethyltin reagents, including (2Z,6E)-farnesyltrimethyltin, for use in creating specific ubiquinone compounds. This highlights the role of (2Z,6E)-Farnesal in synthetic chemistry (Sabin & Boullais, 1998).
Role in Biotransformation : Miyazawa, Nankai, and Kameoka (1996) explored the biotransformation of (2E,6E)-farnesol by a plant pathogenic fungus. They found that (2E,6E)-farnesol is transformed into various compounds, including a version that is isomerized to (2Z,6E)-farnesol, suggesting the dynamic interplay of farnesol isomers in microbial transformation processes (Miyazawa, Nankai, & Kameoka, 1996).
Use in Synthesis of Other Compounds : A study by Iwashita, Kusumi, and Kakisawa (1979) focused on synthesizing α-Bisabolol, a natural compound used in cosmetics, from farnesal isomers, including (6E)-farnesal. This research underscores the utility of farnesal isomers in synthesizing commercially valuable compounds (Iwashita, Kusumi, & Kakisawa, 1979).
Potential in Energy Applications : Oßwald et al. (2017) investigated the combustion kinetics of terpenoid jet fuel compounds, including farnesane, a derivative of farnesol. This research contributes to understanding the potential of farnesol and its isomers in alternative energy sources (Oßwald et al., 2017).
properties
CAS RN |
4380-32-9 |
---|---|
Product Name |
(2Z,6E)-Farnesal |
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(2Z,6E)-3,7,11-trimethyldodeca-2,6,10-trienal |
InChI |
InChI=1S/C15H24O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11-12H,5-6,8,10H2,1-4H3/b14-9+,15-11- |
InChI Key |
YHRUHBBTQZKMEX-PVMFERMNSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C\C=O)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CC=O)C)C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CC=O)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.